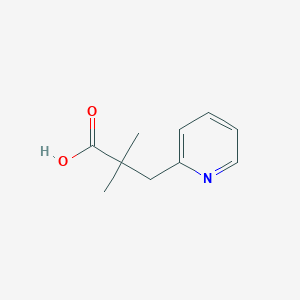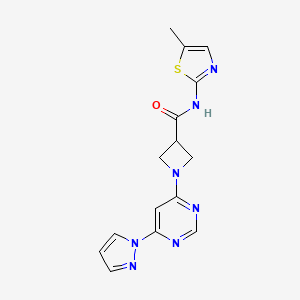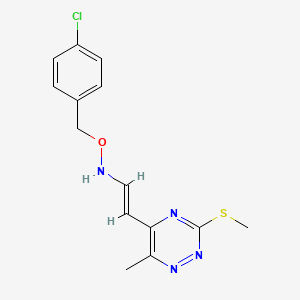![molecular formula C14H10ClFO3 B2607023 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773869-10-6](/img/structure/B2607023.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10ClFO3 and its molecular weight is 280.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Chemical Production
One study detailed a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrating the relevance of halogenated benzoic acid derivatives in pharmaceutical production (Qiu et al., 2009). This synthesis highlights the challenges and innovations in developing cost-effective and environmentally friendly production methods for complex organic molecules.
Antioxidant Activity and Environmental Degradation
Another area of research focuses on the antioxidant capacity of compounds, including benzoic acid derivatives. The ABTS/PP decolorization assay has been used to assess the antioxidant capacity of various substances, offering insights into the reaction pathways and potential applications of antioxidants in mitigating oxidative stress (Ilyasov et al., 2020).
Environmental Behavior of Parabens
Research on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments underscores the environmental persistence and potential endocrine-disrupting effects of these widely used preservatives. This work points to the continuous introduction of paraben-based products into water bodies and the need for further studies on their biodegradation and toxicity (Haman et al., 2015).
Degradation of Nitisinone
A study on the degradation of nitisinone, a medical treatment for hepatorenal tyrosinemia, showcases the stability and degradation pathways of this benzoic acid derivative, emphasizing the importance of understanding the chemical properties for its safe and effective medical application (Barchańska et al., 2019).
Development of Novel Drugs
The synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, illustrates the ongoing search for safer and more effective pharmaceutical agents. This compound, with potential anti-inflammatory, analgesic, and antiplatelet activities, represents the innovative exploration of benzoic acid derivatives in drug development (Tjahjono et al., 2022).
Mecanismo De Acción
The pharmacokinetics of a compound depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Factors such as the compound’s size, polarity, lipophilicity, and the presence of functional groups (like carboxylic acid in this case) can influence these properties. For instance, the carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and absorption .
The compound’s action can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules in the biological system. For example, the ionization state of the carboxylic acid group in “4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid” can change with pH, which can affect the compound’s absorption and distribution .
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCHNBZFKMVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606940.png)
![N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2606942.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2606943.png)


![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)

![2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine](/img/structure/B2606949.png)




![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
